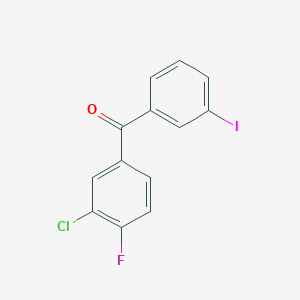

3-Chloro-4-fluoro-3'-iodobenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-4-fluorophenyl)-(3-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFIO/c14-11-7-9(4-5-12(11)15)13(17)8-2-1-3-10(16)6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTQUYIRBYAYKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-fluoro-3'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 951890-19-0

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-3'-iodobenzophenone, a halogenated aromatic ketone. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines plausible synthetic routes and potential applications based on established chemical principles and data from structurally related molecules.

Physicochemical Properties of Key Starting Materials

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 3-Chloro-4-fluorobenzoyl chloride | 65055-17-6 | C₇H₃Cl₂FO | 193.00 | 104.7 @ 21 mbar | 28 |

| Iodobenzene | 591-50-4 | C₆H₅I | 204.01 | 188.3 | -29 |

| 3-Iodoaniline | 626-01-7 | C₆H₆IN | 219.02 | 270.3 | 21-24 |

| 3-Chlor-4-fluorobenzoic acid | 403-17-8 | C₇H₄ClFO₂ | 174.56 | - | 138-141 |

| 3-Iodophenylboronic acid | 145945-93-5 | C₆H₆BIO₂ | 247.83 | - | 265-270 |

Plausible Synthetic Routes and Experimental Protocols

The synthesis of this compound can be approached through several established methods for forming diaryl ketones. The most common and industrially relevant methods are Friedel-Crafts acylation and Suzuki-Miyaura cross-coupling.

Friedel-Crafts Acylation

This is a classic and direct method for forming the benzophenone scaffold. It involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.[1][2]

Proposed Reaction:

3-Chloro-4-fluorobenzoyl chloride reacts with iodobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield this compound.[3][4]

Detailed Experimental Protocol (General Procedure):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and a dry, inert solvent (e.g., dichloromethane, 1,2-dichloroethane, or nitrobenzene).

-

Addition of Reactants: The mixture is cooled in an ice bath. Iodobenzene (1.0 equivalent) is added dropwise to the stirred suspension. Subsequently, 3-chloro-4-fluorobenzoyl chloride (1.0 equivalent) is added dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-80 °C, depending on the solvent) for 2-12 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid (e.g., 2M HCl) to decompose the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent or another suitable solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and then dried over anhydrous sodium sulfate or magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed cross-coupling reaction is a versatile method for forming carbon-carbon bonds and offers a milder alternative to Friedel-Crafts acylation, with a broader tolerance for functional groups.[5][6][7]

Proposed Reaction:

The coupling of a 3-iodophenylboronic acid with 3-chloro-4-fluorobenzoyl chloride in the presence of a palladium catalyst and a base.

Detailed Experimental Protocol (General Procedure):

-

Reaction Setup: A Schlenk flask or a round-bottom flask is charged with 3-iodophenylboronic acid (1.0-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%), a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents), and a solvent system (e.g., toluene, dioxane, DMF, often with water).

-

Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) several times to remove oxygen.

-

Addition of Reactants: 3-Chloro-4-fluorobenzoyl chloride (1.0 equivalent) is added to the reaction mixture under the inert atmosphere.

-

Reaction Progression: The mixture is heated to a temperature typically ranging from 80 to 110 °C for 4-24 hours. The reaction progress is monitored by TLC or LC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Extraction and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Potential Applications in Research and Drug Development

While specific biological activities of this compound have not been reported, the benzophenone scaffold is a well-known pharmacophore present in numerous biologically active compounds and approved drugs.[8][9][10][11] The presence of multiple halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[12]

-

Anticancer and Antitumor Agents: Many synthetic benzophenone derivatives have demonstrated potent antitumor activities.[11][13] The specific halogenation pattern of this compound could be explored for inhibitory activity against various cancer cell lines.

-

Enzyme Inhibitors: Halogenated benzophenones have been investigated as inhibitors of various enzymes. The iodine atom, in particular, can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity to protein targets.[12]

-

Antimicrobial and Antiviral Agents: The benzophenone core is found in compounds with antimicrobial and antiviral properties.[10]

-

Probes for Chemical Biology: The iodo-substituent provides a reactive handle for further chemical modifications, such as Sonogashira or Stille couplings, making this molecule a potential building block for creating more complex probes for chemical biology research.

-

Materials Science: Benzophenones are used as photoinitiators in polymer chemistry.[9] The specific substitution pattern may influence its UV absorption properties and reactivity, making it a candidate for specialized polymer applications.

Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the proposed synthetic routes.

Caption: Proposed Friedel-Crafts Acylation Synthesis Route.

Caption: Proposed Suzuki-Miyaura Cross-Coupling Synthesis Route.

Disclaimer: This document is intended for informational purposes for a scientific audience. The proposed experimental protocols are generalized and should be adapted and optimized by qualified personnel in a properly equipped laboratory setting. All chemical manipulations should be performed with appropriate safety precautions.

References

- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. scribd.com [scribd.com]

- 4. BRPI0316844B1 - process for preparing benzophenones - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02788K [pubs.rsc.org]

- 9. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. namiki-s.co.jp [namiki-s.co.jp]

- 13. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3-Chloro-4-fluoro-3'-iodobenzophenone physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-fluoro-3'-iodobenzophenone is a halogenated aromatic ketone of interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring chloro, fluoro, and iodo substitutions on the diphenylmethanone framework, presents a unique scaffold for the development of novel therapeutic agents. Halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] This technical guide provides a summary of the available physical and chemical properties, a plausible experimental protocol for its synthesis, and explores its potential relevance in drug development.

Physical and Chemical Properties

While experimental data for this compound is not extensively available in public literature, its fundamental properties can be predicted based on its structure. These predicted values provide a useful starting point for experimental design and handling.

| Property | Predicted Value |

| CAS Number | 951890-19-0[2] |

| Molecular Formula | C₁₃H₇ClFI O |

| Molecular Weight | 376.55 g/mol |

| Appearance | Expected to be a solid at room temperature |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, ethyl acetate) and insoluble in water. |

Experimental Protocols

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for the preparation of aromatic ketones.[3]

Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes the acylation of 2-chloro-1-fluorobenzene with 3-iodobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Materials:

-

2-Chloro-1-fluorobenzene

-

3-Iodobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

To a solution of 2-chloro-1-fluorobenzene (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.5 equivalents) portion-wise at 0 °C.

-

Allow the mixture to stir at 0 °C for 15 minutes.

-

Slowly add a solution of 3-iodobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify the positions of the substituents.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretching frequency.

Potential Applications in Drug Discovery

Benzophenone and its derivatives are known to exhibit a wide range of biological activities, making them a "ubiquitous scaffold in medicinal chemistry".[4] The presence of halogen atoms on the benzophenone core can modulate these activities and introduce new pharmacological properties. Halogenated compounds are integral to many FDA-approved drugs and are known to enhance binding affinity to biological targets.

Given the structural features of this compound, it could be investigated for its potential as an inhibitor of various enzymes or receptors. For instance, substituted benzophenones have been explored as:

-

Anti-inflammatory agents: By targeting enzymes like cyclooxygenase (COX).[4]

-

Anticancer agents: Through various mechanisms, including the inhibition of protein kinases.

-

Antiviral agents: Including as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[5]

The specific combination of chloro, fluoro, and iodo substituents could lead to unique interactions with biological targets, potentially offering improved potency or selectivity.

Logical Relationships and Workflows

To facilitate research and development involving this compound, the following diagrams illustrate a typical experimental workflow and a potential drug discovery pathway.

Caption: A typical experimental workflow for the synthesis and initial evaluation of this compound.

Caption: A potential pathway for the development of this compound as a therapeutic agent.

References

An In-Depth Technical Guide to (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone is a halogenated benzophenone derivative. The benzophenone scaffold is a common structural motif in medicinal chemistry, found in various naturally occurring and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific substitution pattern of this compound, featuring chloro, fluoro, and iodo groups on the phenyl rings, suggests its potential as a modulator of biological pathways, possibly through kinase inhibition, making it a molecule of interest for drug discovery and development. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and explores its potential role in relevant signaling pathways.

Chemical and Physical Properties

While specific experimental data for (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone is not widely available in the public domain, the following table summarizes its key identifiers and predicted physicochemical properties. These predicted values offer a valuable starting point for experimental design and computational modeling.

| Property | Value |

| IUPAC Name | (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone |

| CAS Number | 951890-19-0 |

| Molecular Formula | C₁₃H₇ClFI |

| Molecular Weight | 360.55 g/mol |

| Predicted LogP | 4.5 - 5.5 |

| Predicted Solubility | Low in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents. |

| Predicted Boiling Point | > 400 °C |

| Predicted Melting Point | 100 - 150 °C |

Synthesis

A common and effective method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone, a plausible route would involve the reaction of 3-chloro-4-fluorobenzoyl chloride with iodobenzene.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

3-Chloro-4-fluorobenzoyl chloride

-

Iodobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3-chloro-4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension.

-

After the addition is complete, add iodobenzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash successively with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone.

Potential Biological Activity and Signaling Pathways

The benzophenone scaffold is a key feature in many kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two of the most frequently altered signaling cascades in human cancers. Small molecule inhibitors targeting key kinases within these pathways have shown significant clinical success.

Given the structural similarities of (3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone to known kinase inhibitors, it is plausible that this compound could exhibit inhibitory activity against one or more kinases in these pathways. The halogen substitutions on the phenyl rings can influence the compound's binding affinity and selectivity for the kinase ATP-binding pocket.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common event in cancer.

Caption: Potential inhibition points in the PI3K/Akt/mTOR pathway.

The Ras/Raf/MEK/ERK Signaling Pathway

The Ras/Raf/MEK/ERK pathway (also known as the MAPK pathway) is another key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Mutations in genes such as BRAF and KRAS are common in various cancers, leading to constitutive activation of this pathway.

Caption: Potential inhibition points in the Ras/Raf/MEK/ERK pathway.

Conclusion and Future Directions

(3-Chloro-4-fluorophenyl)(3-iodophenyl)methanone represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of oncology. The presence of multiple halogen substituents provides opportunities for fine-tuning its pharmacological properties. Future research should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and comprehensive biological screening to identify its specific molecular targets and mechanism of action. In vitro kinase assays followed by cell-based studies would be crucial to determine its potential as a kinase inhibitor and to elucidate its effects on cancer cell proliferation, survival, and signaling. The insights gained from such studies will be invaluable for its further development as a potential drug candidate.

An In-depth Technical Guide to 3-Chloro-4-fluoro-3'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

SMILES String: FC1=CC(Cl)=C(C=C1)C(=O)C2=CC(I)=CC=C2

Abstract: This document provides a comprehensive technical overview of 3-Chloro-4-fluoro-3'-iodobenzophenone, a halogenated aromatic ketone of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules to predict its physicochemical properties, outline a plausible synthetic route, and discuss potential biological activities. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar multi-halogenated benzophenones.

Introduction

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. Their rigid structure and susceptibility to functionalization have made them valuable scaffolds in drug discovery, photochemistry, and polymer science. Halogenation of the phenyl rings can significantly modulate the electronic, steric, and lipophilic properties of the molecule, thereby influencing its chemical reactivity and biological activity. This compound incorporates three different halogens, suggesting a unique combination of properties that may be advantageous for various applications, including as a synthetic intermediate or a biologically active agent.

Predicted Physicochemical Properties

| Property | Predicted Value for this compound | 4-Fluorobenzophenone[1][2][3] | 3-Chlorobenzophenone[4][5][6][7] | 3-Iodophenol (for Iodophenyl reference)[8] |

| Molecular Formula | C₁₃H₇ClFI O | C₁₃H₉FO | C₁₃H₉ClO | C₆H₅IO |

| Molecular Weight | 360.55 g/mol | 200.21 g/mol | 216.66 g/mol | 220.01 g/mol |

| Appearance | Predicted to be a white to off-white crystalline solid. | Light yellow to tan crystals | White to off-white amorphous powder | White to light brown solid |

| Melting Point | Estimated to be in the range of 90-110 °C. | 47-49 °C | 85-87 °C | Not directly comparable |

| Boiling Point | Predicted to be >350 °C at atmospheric pressure. | 302 °C | 332 °C | Not directly comparable |

| Solubility | Predicted to be insoluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Insoluble in water | Insoluble in water | Slightly soluble in water |

| LogP (Octanol-Water) | Estimated to be in the range of 4.5 - 5.5. | 3.4 | Not specified | 2.9 |

Synthesis and Experimental Protocols

A plausible and common method for the synthesis of unsymmetrical diaryl ketones like this compound is the Friedel-Crafts acylation. This involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst.

Proposed Synthetic Protocol: Friedel-Crafts Acylation

-

Preparation of 3-Chloro-4-fluorobenzoyl chloride:

-

Start with 3-chloro-4-fluorobenzoic acid.

-

Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent such as dichloromethane (DCM) or toluene.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction with oxalyl chloride.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

After the reaction is complete, the excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude 3-chloro-4-fluorobenzoyl chloride, which can be used in the next step without further purification.

-

-

Friedel-Crafts Acylation with Iodobenzene:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) to an inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) under a nitrogen atmosphere.

-

Cool the suspension in an ice bath.

-

Add 3-iodobenzene to the stirred suspension.

-

Slowly add a solution of 3-chloro-4-fluorobenzoyl chloride in the same solvent to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is evaporated under reduced pressure to give the crude product.

-

Purification of the crude this compound can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, followed by recrystallization.

-

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activities and Signaling Pathways

Halogenated organic compounds are prevalent in pharmaceuticals and agrochemicals. The presence of chlorine, fluorine, and iodine on the benzophenone scaffold suggests that this compound could exhibit a range of biological activities. Natural and synthetic benzophenones have been reported to have antifungal, anti-HIV, antimicrobial, antioxidant, antiviral, and cytotoxic properties[9]. Halogenated marine natural products, for instance, show significant antibacterial and antitumor activities[10].

Given the structural features, it is plausible that this compound could act as an inhibitor of various enzymes or receptors. For example, some halogenated compounds are known to have insecticidal, fungicidal, and herbicidal activity[11]. The lipophilicity imparted by the halogens may facilitate membrane permeability, a key factor for bioavailability.

Hypothetical Signaling Pathway Inhibition:

Based on the activities of other substituted benzophenones, a potential mechanism of action could involve the inhibition of protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

This compound is a compound with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is currently lacking, this guide provides a predictive framework based on the known properties and reactivities of similar halogenated benzophenones. The proposed synthetic route via Friedel-Crafts acylation is a robust and well-established method for preparing such compounds. The predicted physicochemical properties and potential biological activities suggest that this molecule is a worthwhile target for further investigation. Researchers are encouraged to use this guide as a starting point for their studies and to contribute to the growing body of knowledge on multi-halogenated organic compounds.

References

- 1. 4-Fluorobenzophenone 97 345-83-5 [sigmaaldrich.com]

- 2. 4-Fluorobenzophenone CAS#: 345-83-5 [m.chemicalbook.com]

- 3. 4-Fluorobenzophenone | C13H9FO | CID 67663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Chlorobenzophenone CAS#: 1016-78-0 [m.chemicalbook.com]

- 5. 3-Chlorobenzophenone CAS 1016-78-0 | 816116 [merckmillipore.com]

- 6. 3-Chlorobenzophenone | C13H9ClO | CID 66098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Chlorobenzophenone, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 3-Iodophenol | C6H5IO | CID 12272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Structural diversity and bioactivities of natural benzophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to 3-Chloro-4-fluoro-3'-iodobenzophenone

InChIKey: FYTQUYIRBYAYKF-UHFFFAOYSA-N

CAS Number: 951890-19-0

Molecular Formula: C₁₃H₇ClFIO

Molecular Weight: 360.55 g/mol

Executive Summary

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-3'-iodobenzophenone, a halogenated benzophenone derivative. Due to the limited availability of specific experimental data for this compound in public databases, this document synthesizes information from structurally related compounds and the broader class of halogenated benzophenones. The guide covers its physicochemical properties, a probable synthetic route, and potential biological activities based on established structure-activity relationships of analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the potential applications of novel halogenated organic compounds.

Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Physical State | Likely a solid at room temperature, possibly crystalline. |

| Melting Point | Expected to be in the range of other substituted benzophenones, potentially between 70-150 °C. The presence of multiple halogens would influence crystal lattice energy and thus the melting point. |

| Boiling Point | High, likely above 300 °C, with decomposition at higher temperatures. |

| Solubility | Expected to be poorly soluble in water but soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. |

| pKa | The carbonyl group will have a pKa in the weakly basic range, typical for ketones. |

| LogP | The octanol-water partition coefficient is predicted to be high, indicating significant lipophilicity due to the presence of three halogen atoms and two phenyl rings. |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly described in the reviewed literature. However, a standard and widely applicable method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation . This would involve the reaction of a substituted benzoyl chloride with a substituted benzene in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A plausible synthetic route would involve the acylation of iodobenzene with 3-chloro-4-fluorobenzoyl chloride.

Reaction:

(3-Chloro-4-fluorophenyl)carbonyl chloride + Iodobenzene → this compound + HCl

Catalyst: A Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

General Experimental Protocol for Friedel-Crafts Acylation

The following is a generalized experimental protocol based on standard procedures for the synthesis of halogenated benzophenones.

Materials:

-

3-Chloro-4-fluorobenzoyl chloride

-

Iodobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-chloro-4-fluorobenzoyl chloride in anhydrous DCM, add anhydrous aluminum chloride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 15-30 minutes.

-

Add iodobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by the addition of concentrated HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed successively with water, saturated NaHCO₃ solution, and brine.

-

The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, hexanes/ethyl acetate).

Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would confirm the substitution pattern on the phenyl rings.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.

-

Melting Point Analysis: To determine the purity of the final product.

Potential Biological Activities and Signaling Pathways

While no biological data exists for this compound, the benzophenone scaffold is a common motif in medicinal chemistry, and halogenated derivatives often exhibit a range of biological activities.

Anticipated Biological Profile

Based on the activities of structurally related compounds, this compound could potentially exhibit:

-

Antimicrobial and Antifungal Activity: Halogenated aromatic compounds are known to have antimicrobial properties. The lipophilicity of this compound may facilitate its transport across microbial cell membranes.

-

Enzyme Inhibition: Benzophenone derivatives have been shown to inhibit various enzymes. The specific halogen substitution pattern would be a key determinant of its inhibitory potency and selectivity.

-

Anticancer Activity: Many small molecules containing halogenated phenyl rings have been investigated as potential anticancer agents. Their mechanisms of action are diverse and can include the induction of apoptosis or the inhibition of signaling pathways crucial for cancer cell proliferation.

Representative Signaling Pathway

Given the lack of specific data for the target compound, a known signaling pathway affected by a related class of compounds is presented for illustrative purposes. For instance, some substituted benzophenones have been investigated as inhibitors of protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.

Below is a conceptual diagram of a generic protein kinase signaling pathway that could potentially be a target for compounds of this class.

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

Conclusion

This compound is a halogenated benzophenone with potential for further investigation in medicinal chemistry and materials science. While specific experimental data is currently lacking, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on established chemical principles and the known properties of related compounds. Further research is warranted to elucidate the precise physicochemical properties and biological activities of this specific molecule.

Visualizations

Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

In-Depth Technical Guide on the Biological Activity of Halogenated Benzophenones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated benzophenones, a class of aromatic ketones characterized by a diphenylmethanone scaffold bearing one or more halogen substituents, have garnered significant attention in the scientific community for their diverse biological activities. These compounds, some of which are utilized as UV filters in sunscreens and industrial products, have demonstrated a range of effects in biological systems, from therapeutic potentials such as antimicrobial and anti-inflammatory action to concerns regarding endocrine disruption. This technical guide provides a comprehensive overview of the current understanding of the biological activities of halogenated benzophenones, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anti-inflammatory Activity

Certain halogenated benzophenones have been investigated for their potential to mitigate inflammatory responses. The primary mechanism appears to be the inhibition of key inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | Target Organism/Cell Line | IC50/EC50 | Reference |

| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | Inhibition of IL-1β release | Human PBMCs | 14 nM | [1] |

| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | Inhibition of TNF-α release | Human PBMCs | 6 nM | [1] |

| (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone | p38 MAP Kinase Inhibition | Enzyme Assay | 10 nM | [1] |

Experimental Protocol: p38 MAP Kinase Inhibition Assay

This protocol is adapted from methodologies used to assess the inhibition of p38 MAP kinase, a key enzyme in the inflammatory signaling cascade.

Objective: To determine the in vitro inhibitory activity of a halogenated benzophenone against p38 MAP kinase.

Materials:

-

Recombinant human p38α MAP kinase

-

ATF2 (Activating Transcription Factor 2) substrate peptide

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP (Adenosine triphosphate)

-

Test compound (halogenated benzophenone) dissolved in DMSO

-

Positive control inhibitor (e.g., SB 203580)

-

96-well microplate

-

ADP-Glo™ Kinase Assay kit or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound and the positive control in DMSO.

-

In a 96-well plate, add the kinase buffer.

-

Add the test compound or positive control to the respective wells. Include a DMSO-only control.

-

Add the p38α MAP kinase to all wells except for the negative control wells.

-

Add the ATF2 substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Signaling Pathway: Inhibition of p38 MAPK Pathway

References

Potential Therapeutic Effects of Substituted Benzophenones: A Technical Guide

Introduction

Substituted benzophenones are a class of organic compounds characterized by a diaryl ketone core. This versatile scaffold has garnered significant attention in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. The functionalization of the phenyl rings allows for the fine-tuning of their physicochemical and pharmacokinetic properties, leading to the development of potent agents with diverse therapeutic applications. This technical guide provides an in-depth overview of the promising therapeutic effects of substituted benzophenones, with a focus on their anticancer, anti-inflammatory, anti-HIV, antileishmanial, and tyrosinase inhibitory properties. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation

The following tables summarize the quantitative data for the biological activities of representative substituted benzophenones across various therapeutic areas.

Table 1: Anticancer Activity of Substituted Benzophenones

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | HL-60 | 0.48 | [1] |

| 1 | A-549 | 0.82 | [1] |

| 1 | SMMC-7721 | 0.26 | [1] |

| 1 | SW480 | 0.99 | [1] |

| 3c | SMMC-7721 | 0.111 | [2] |

| Unnamed | MDA-MB-231 | 12.09 | [3] |

| Unnamed | T47-D | 26.49 | [3] |

| Unnamed | PC3 | 15.63 | [3] |

Table 2: Anti-HIV Activity of Substituted Benzophenones

| Compound | HIV-1 Strain | EC50 (nM) | Reference |

| 10i | Wild-type | 2.9 | [4] |

| 13b | Wild-type | 4.2 | [4] |

| GW678248 | Wild-type | <1 | [4] |

| GW4511 | Wild-type | ≤2 | [5] |

| GW4751 | Wild-type | ≤2 | [5] |

| GW3011 | Wild-type | ≤2 | [5] |

Table 3: Antileishmanial Activity of Substituted Benzophenones

| Compound | Leishmania Species | IC50 (µg/mL) | Reference |

| 18 | L. major promastigotes | 1.94 | [6] |

| Unnamed | L. major promastigotes | 1.19 - 82.30 | [6] |

| Pentamidine (Standard) | L. major promastigotes | 5.09 | [6] |

Table 4: Anti-Inflammatory Activity of Substituted Benzophenones

| Compound | Assay | Inhibition | Reference |

| para-fluoro-containing compound | IL-6 inhibition | IC50 = 0.19 µM | |

| 20e | TNF-α inhibition | 54% at 10 µM | |

| 20e | IL-6 inhibition | 97% at 10 µM |

Table 5: Tyrosinase Inhibitory Activity of Substituted Benzophenones

| Compound | Source | IC50 (µM) | Reference |

| 2,3,4,3',4',5'-hexahydroxy-diphenylketone (10) | Mushroom Tyrosinase | 1.4 | |

| Kojic Acid (Standard) | Mushroom Tyrosinase | - |

Experimental Protocols

Synthesis of Substituted Benzophenones

A general and widely used method for the synthesis of substituted benzophenones is the Friedel-Crafts acylation.

General Protocol for Friedel-Crafts Acylation:

-

To a solution of the substituted benzene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst (e.g., aluminum chloride, ferric chloride) (1.1-2.0 eq) portion-wise at 0 °C.

-

Stir the resulting suspension at 0 °C for 15-30 minutes.

-

Add the substituted benzoyl chloride (1.0 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired substituted benzophenone.

Biological Assays

Mushroom Tyrosinase Inhibition Assay

This assay is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin synthesis.

Protocol:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Prepare various concentrations of the test compounds (substituted benzophenones) and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the tyrosinase solution, the test compound solution, and phosphate buffer.

-

Pre-incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the substrate, L-DOPA.

-

Measure the absorbance at 475 nm at regular intervals using a microplate reader to monitor the formation of dopachrome.

-

Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the tyrosinase activity.

Anti-HIV-1 Activity Assay (MTT-based)

This assay determines the ability of a compound to inhibit the cytopathic effect of HIV-1 in a susceptible cell line.

Protocol:

-

Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Add serial dilutions of the test compounds to the wells.

-

Infect the cells with HIV-1 (e.g., IIIB strain) at a multiplicity of infection (MOI) of 0.01. Include uninfected and untreated infected control wells.

-

Incubate the plate at 37 °C in a 5% CO2 incubator for 5 days.

-

After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Add a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the EC50 (the concentration that protects 50% of cells from HIV-1-induced cytopathic effects) and the CC50 (the concentration that reduces the viability of uninfected cells by 50%). The selectivity index (SI) is calculated as CC50/EC50.[4]

Antileishmanial Activity Assay (Promastigote Viability)

This assay evaluates the effect of compounds on the viability of Leishmania promastigotes.

Protocol:

-

Culture Leishmania promastigotes (e.g., L. major) in a suitable medium (e.g., M199) until they reach the logarithmic growth phase.

-

Seed the promastigotes in a 96-well plate at a density of 1 x 10^6 cells/well.

-

Add serial dilutions of the test compounds and a standard drug (e.g., pentamidine).

-

Incubate the plate at 26 °C for 72 hours.

-

Assess cell viability using a resazurin-based assay or by counting the motile promastigotes using a hemocytometer.

-

Calculate the percentage of inhibition and determine the IC50 value.

Anti-inflammatory Activity Assay (Croton Oil-Induced Ear Edema in Mice)

This in vivo assay assesses the topical anti-inflammatory activity of compounds.

Protocol:

-

Administer the test compounds (dissolved in a suitable vehicle) topically to the inner and outer surfaces of the right ear of mice.

-

After a specific time (e.g., 30 minutes), apply a solution of croton oil (a topical irritant) to the right ear to induce inflammation. The left ear serves as a control.

-

After a defined period (e.g., 4-6 hours), sacrifice the mice and remove a circular section from both ears using a biopsy punch.

-

Weigh the ear punches to determine the extent of edema (inflammation).

-

Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle-treated control group.

Anticancer Activity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effect of compounds on cancer cell lines.

Protocol:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[7][8][9]

Signaling Pathways and Experimental Workflows

Signaling Pathways

Substituted benzophenones exert their therapeutic effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Benzophenone-1 induced aberrant proliferation and metastasis of ovarian cancer cells via activated ERα and Wnt/β-catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Synthesized Benzophenone Thiazole Hybrids Exhibited Ex Vivo and In Silico Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel benzophenones as non-nucleoside reverse transcriptase inhibitors of HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. researchhub.com [researchhub.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

3-Chloro-4-fluoro-3'-iodobenzophenone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chloro-4-fluoro-3'-iodobenzophenone, a halogenated benzophenone derivative with potential applications in medicinal chemistry and materials science. Due to the limited availability of published data on this specific compound, this guide focuses on its fundamental properties, a proposed synthetic route, and predicted spectroscopic characteristics based on analogous structures.

Chemical Identity and Properties

This compound is a tri-substituted benzophenone featuring chloro, fluoro, and iodo functional groups on its phenyl rings. Halogenated benzophenones are a well-established class of compounds in organic synthesis, often serving as key intermediates in the preparation of more complex molecules, including active pharmaceutical ingredients. The presence of multiple halogen atoms offers various sites for further chemical modification, making it a potentially valuable building block for combinatorial chemistry and drug discovery.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Chloro-4-fluoroiodobenzene[1] | 4-Chlorobenzophenone | 4-Fluorobenzophenone | 3-Iodobenzophenone |

| CAS Number | 951890-19-0 | 156150-67-3 | 134-85-0 | 345-82-4 | 6130-56-9 |

| Molecular Formula | C₁₃H₇ClFI O | C₆H₃ClFI | C₁₃H₉ClO | C₁₃H₉FO | C₁₃H₉IO |

| Molecular Weight | 364.55 g/mol | 256.44 g/mol | 216.66 g/mol | 200.21 g/mol | 308.12 g/mol |

| Appearance | Predicted: Off-white to yellow solid | Clear colorless to light yellow liquid | White crystalline solid | White crystalline solid | Off-white to yellow crystalline solid |

| Boiling Point | Not available | 94-95 °C @ 15 mmHg | 329-331 °C | 290-292 °C | Not available |

| Melting Point | Not available | Not available | 75-78 °C | 47-49 °C | 64-66 °C |

| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, THF, Acetone), Insoluble in water | Slightly soluble in water | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents | Insoluble in water, soluble in organic solvents |

Proposed Synthesis: Friedel-Crafts Acylation

The most plausible and widely used method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation.[2][3][4] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of this compound, two primary routes are conceivable.

Route A: Acylation of iodobenzene with 3-chloro-4-fluorobenzoyl chloride. Route B: Acylation of 3-chloro-4-fluorobenzene with 3-iodobenzoyl chloride.

Route A is generally preferred as iodobenzene is less deactivated towards electrophilic aromatic substitution compared to the di-substituted 3-chloro-4-fluorobenzene. The electron-withdrawing effects of the chlorine and fluorine atoms in 3-chloro-4-fluorobenzene would likely require harsher reaction conditions for acylation.

Proposed Experimental Protocol (Route A)

This protocol is a general guideline and may require optimization.

Materials:

-

Iodobenzene

-

3-Chloro-4-fluorobenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of iodobenzene (1.1 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) portion-wise.

-

Allow the mixture to stir at 0 °C for 15-20 minutes.

-

Slowly add a solution of 3-chloro-4-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it into a mixture of ice and 1M HCl.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).

Diagram 1: Proposed Synthesis Workflow of this compound

Caption: Proposed synthetic workflow for this compound via Friedel-Crafts acylation.

Spectroscopic Data

No specific spectroscopic data for this compound is currently available in the public domain. However, the expected spectral characteristics can be predicted based on the analysis of similar substituted benzophenones.[5][6][7]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm): Complex multiplet patterns corresponding to the seven aromatic protons. The chemical shifts will be influenced by the positions of the halogen substituents. |

| ¹³C NMR | Aromatic region (δ 120-140 ppm): Multiple signals for the aromatic carbons. The carbon atoms attached to halogens will show characteristic shifts. Carbonyl carbon (C=O): A signal in the downfield region (δ ~195 ppm). |

| IR Spectroscopy | C=O stretch: A strong absorption band around 1650-1670 cm⁻¹. C-Cl, C-F, C-I stretches: Absorptions in the fingerprint region. Aromatic C-H stretches: Above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 364, with characteristic isotopic patterns for chlorine. Fragmentation patterns corresponding to the loss of halogen atoms and the benzoyl moieties. |

Potential Applications in Research and Drug Development

While no specific biological activities of this compound have been reported, its structure suggests several potential areas of application:

-

Medicinal Chemistry: Halogenated organic molecules are prevalent in pharmaceuticals.[8] The chloro, fluoro, and iodo substituents can influence the pharmacokinetic and pharmacodynamic properties of a molecule through effects on lipophilicity, metabolic stability, and binding interactions. This compound could serve as a scaffold or intermediate for the synthesis of novel therapeutic agents.

-

Organic Synthesis: The presence of three different halogens provides orthogonal handles for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the selective introduction of different functional groups.

-

Materials Science: Benzophenone derivatives are known for their photochemical properties and are used as photoinitiators and in UV-curing applications.[9] The heavy iodine atom could also impart interesting photophysical properties, such as enhanced intersystem crossing.

Safety and Handling

No specific safety data is available for this compound. As with any research chemical, it should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. 3-CHLORO-4-FLUOROIODOBENZENE | 156150-67-3 [chemicalbook.com]

- 2. Friedel-Crafts Acylation [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. scialert.net [scialert.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

A Comprehensive Technical Guide on the Discovery and Synthesis of Novel Benzophenone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring molecules. Its unique diaryl ketone structure allows for diverse functionalization, leading to a wide array of biological activities. This technical guide provides an in-depth overview of the discovery, synthesis, characterization, and biological evaluation of novel benzophenone derivatives, serving as a critical resource for professionals in drug development. The benzophenone framework is integral to various compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3]

Synthesis of Novel Benzophenone Derivatives

The construction of the benzophenone skeleton is a cornerstone of synthesizing new derivatives. Several classical and modern synthetic methodologies are employed, with Friedel-Crafts acylation being the most prominent.

Common Synthetic Methodologies:

-

Friedel-Crafts Acylation: This is the most widely used method, involving the reaction of an aromatic compound with a benzoyl chloride derivative in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).[4][5][6] This method is versatile for creating a variety of substituted benzophenones.

-

Oxidation of Diphenylmethane: Benzophenone can be prepared by the oxidation of diphenylmethane using oxidizing agents like nitric acid.[6][7]

-

Carbon Tetrachloride Method: This approach involves the reaction of benzene and carbon tetrachloride with a catalyst like AlCl₃ to form diphenyldichloromethane, which is then hydrolyzed to yield the benzophenone compound.[6][8]

-

Phosgene Method: In this process, benzene and phosgene react in the presence of a Lewis acid catalyst. While efficient, this method requires handling the highly toxic phosgene gas.[6]

-

Grignard Reagent Method: This technique utilizes the reaction of a Grignard reagent (phenylmagnesium halide) with a benzoyl chloride derivative at low temperatures to produce benzophenones.[6]

-

Modern Coupling Reactions: Advanced methods like Suzuki-Miyaura cross-coupling, which involves the reaction of a phenyl boronic acid with an anhydride catalyzed by palladium, offer "greener" and more efficient routes.[9]

| Method | Reactants | Catalyst/Reagent | Key Features | Reference |

| Friedel-Crafts Acylation | Benzene/Substituted Benzene + Benzoyl Chloride | Anhydrous AlCl₃ | Versatile, widely used, classic method. | [4][5][6] |

| Oxidation | Diphenylmethane | Nitric Acid, Lead Acetate | Alternative route from a hydrocarbon precursor. | [6][7] |

| Carbon Tetrachloride Method | Benzene + Carbon Tetrachloride | Anhydrous AlCl₃ | Involves a hydrolysis step. | [6][8] |

| Phosgene Method | Benzene + Phosgene | Anhydrous AlCl₃ | High yield but uses highly toxic reagent. | [6] |

| Grignard Reagent Method | Benzoyl Chloride + Grignard Reagent | N/A | Good for specific substitutions, high cost. | [6] |

| Suzuki-Miyaura Coupling | Phenyl Boronic Acid + Anhydride | Palladium Catalyst | "Greener" modern method, high efficiency. | [9] |

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

The following protocol is a generalized representation for the synthesis of benzophenone derivatives via Friedel-Crafts acylation, adapted from established literature.[4][9]

-

Reaction Setup: To a solution of the appropriate aromatic substrate (e.g., toluene, 5.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 15 mL), add the corresponding benzoyl chloride (6.2 mmol).

-

Catalyst Addition: Cool the reaction mixture to 5°C in an ice bath. Carefully add anhydrous aluminum chloride (7.8 mmol) in portions while maintaining the temperature.

-

Reaction Progression: Remove the ice bath and stir the reaction mixture at room temperature for approximately 4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding it to a mixture of crushed ice and water. Extract the aqueous layer with dichloromethane.

-

Purification: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is neutral (6-7), followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

-

Final Purification: Purify the crude product by column chromatography on silica gel to obtain the desired benzophenone derivative.

Characterization and Structure Elucidation

The structural integrity and purity of newly synthesized benzophenone derivatives are confirmed using a suite of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectroscopy are crucial for determining the proton and carbon framework of the molecule, confirming the substitution patterns on the aromatic rings.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, allowing for the confirmation of its molecular formula.[4][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The characteristic carbonyl (C=O) stretch of the benzophenone core is typically observed around 1650 cm⁻¹.[10][13]

-

Melting Point (m.p.): The melting point is a key indicator of the purity of a solid compound.

-

Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and the purity of the final products.[4]

| Technique | Information Provided | Typical Benzophenone Signature |

| ¹H-NMR | Proton environment, number of protons, splitting patterns. | Aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm). |

| ¹³C-NMR | Carbon skeleton, chemical environment of carbon atoms. | Carbonyl carbon signal is highly deshielded (δ ~195-200 ppm). |

| IR Spectroscopy | Presence of functional groups. | Strong C=O stretching vibration around 1650 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular weight and fragmentation pattern. | Molecular ion peak [M]+ corresponding to the compound's mass. |

Biological Activities and Signaling Pathways

Novel benzophenone derivatives have been explored for a multitude of therapeutic applications due to their diverse biological activities.

-

Anti-inflammatory Activity: A significant area of research involves benzophenone derivatives as anti-inflammatory agents. Certain novel thiazole-containing benzophenones have shown potent in vivo activity by dually inhibiting prostaglandin (PG) production and neutrophil recruitment.[3][4] Molecular docking studies suggest these compounds can inhibit cyclooxygenase (COX) isoenzymes, a key target in inflammation.[3][4]

-

Anticancer Activity: Numerous benzophenone derivatives exhibit potent cytotoxic activity against various human cancer cell lines, including lung carcinoma (A-549), leukemia (HL-60), and colon cancer (SW480).[1][5][14] Network pharmacology has identified potential target hub genes for these compounds, such as AKT1, CASP3, and STAT3, which are pivotal in cancer cell survival and proliferation.[1][14]

-

Antimicrobial Activity: By incorporating moieties like 1,3,4-oxadiazole or fusing with an azetidinone ring, novel benzophenones have been synthesized that demonstrate significant activity against various bacterial and fungal strains.[1][15]

-

Antiviral Activity: The benzophenone scaffold has also been utilized as a template for developing non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1.[1][16] Some derivatives have shown potent activity at nanomolar concentrations against wild-type and resistant HIV strains.[16]

Caption: COX enzyme inhibition pathway by novel benzophenone derivatives.

Experimental Workflow and Evaluation Protocols

The development of novel derivatives follows a structured workflow from initial design to in vivo validation.

Caption: General experimental workflow for novel drug discovery.

Key Experimental Protocols

In Vitro: Cytotoxicity Screening (MTT Assay) [16]

-

Cell Plating: Seed human cancer cells (e.g., A-549, HL-60) in a 96-well plate at a specified density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized benzophenone derivatives for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

| Compound 1 | HL-60 (Leukemia) | Anticancer | 0.48 | [1][14] |

| Compound 1 | A-549 (Lung) | Anticancer | 0.82 | [1][14] |

| Compound 1 | SMMC-7721 (Hepatoma) | Anticancer | 0.26 | [1][14] |

| Compound 1 | SW480 (Colon) | Anticancer | 0.99 | [1][14] |

| Analogue 10i | HIV-1 (Wild-Type) | Antiviral | 0.0029 (EC₅₀) | [16] |

| Analogue 13b | HIV-1 (Wild-Type) | Antiviral | 0.0042 (EC₅₀) | [16] |

In Vivo: Croton Oil-Induced Ear Edema in Mice [4] This model is used to evaluate the topical anti-inflammatory activity of compounds.

-

Animal Groups: Use male mice, divided into groups: vehicle (negative control), positive control (e.g., ketoprofen), and test groups for each benzophenone derivative.

-

Induction of Edema: Apply a solution of croton oil (an irritant) to the inner surface of the right ear of each mouse.

-

Treatment: Immediately after, apply the vehicle, positive control, or test compound solution to the same ear.

-

Measurement: After a set period (e.g., 4-6 hours), sacrifice the mice and punch out circular sections from both the treated (right) and untreated (left) ears.

-

Evaluation: Weigh the ear punches. The difference in weight between the right and left ear punches indicates the extent of the edema. Calculate the percentage inhibition of edema for each test group compared to the vehicle control group.

| Compound | Dose (mg/ear) | Edema Inhibition (%) | Neutrophil Inhibition (%) | Reference |

| Ketoprofen | 0.5 | 45 ± 4 | Not Reported | [4] |

| Derivative 2e | 1.0 | 44 ± 5 | 55 ± 6 | [4] |

| Derivative 3a | 1.0 | 50 ± 3 | 52 ± 5 | [4] |

| Derivative 3c | 1.0 | 48 ± 4 | 50 ± 4 | [4] |

Conclusion and Future Directions

The benzophenone scaffold continues to be a highly valuable template in drug discovery. The synthetic versatility of this core allows for the creation of extensive libraries of novel compounds for biological screening. Current research highlights promising leads in the development of new anti-inflammatory agents with dual mechanisms of action, potent and selective anticancer agents, and novel antivirals. Future efforts will likely focus on leveraging computational chemistry for more targeted molecular design, exploring novel biological targets, and optimizing the pharmacokinetic and safety profiles of lead compounds to accelerate their path to clinical development.

References

- 1. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02797C [pubs.rsc.org]

- 2. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antitumor activity of novel benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]

- 7. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. sites.science.oregonstate.edu [sites.science.oregonstate.edu]

- 10. asianpubs.org [asianpubs.org]

- 11. scribd.com [scribd.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Benzophenone(119-61-9) IR Spectrum [chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of benzophenone derivatives as potential HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Material Safety of 3-Chloro-4-fluoro-3'-iodobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 3-Chloro-4-fluoro-3'-iodobenzophenone is publicly available. This guide is compiled from data on structurally related compounds and predicted properties. All information should be treated as a guideline, and a thorough risk assessment should be conducted before handling this chemical.

Chemical and Physical Properties

| Property | Value | Source/Analogue |

| Molecular Formula | C₁₃H₇ClFI O | - |

| Molecular Weight | 360.55 g/mol | - |

| Boiling Point | ~413.3 ± 45.0 °C | Predicted for 4-Chloro-3-fluoro-4'-iodobenzophenone[1] |

| Density | ~1.752 ± 0.06 g/cm³ | Predicted for 4-Chloro-3-fluoro-4'-iodobenzophenone[1] |

| Melting Point | 47-49 °C | Analogue: 3-Chloro-4'-fluoropropiophenone[2] |

| Flash Point | >110 °C (230 °F) | Analogue: 3-Chloro-4-fluoroiodobenzene |

| Appearance | Likely a solid at room temperature | Based on related compounds |

| Solubility | Expected to be insoluble in water, soluble in organic solvents | General property of halogenated aromatic compounds[3] |

Hazard Identification and Classification

Based on the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals for structurally similar compounds, this compound is anticipated to have the following hazard classifications:

| Hazard Class | GHS Category | Hazard Statement | Source/Analogue |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | 3'-Chloro-4'-fluoroacetophenone[4], 3-Chloro-4-fluoroiodobenzene |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | 3'-Chloro-4'-fluoroacetophenone[4], 3-Chloro-4-fluoroiodobenzene |

| Specific Target Organ Toxicity (Single Exposure) | 3 (Respiratory Tract Irritation) | H335: May cause respiratory irritation | 3'-Chloro-4'-fluoroacetophenone[4], 3-Chloro-4-fluoroiodobenzene |

| Carcinogenicity | 2 (Suspected) | H351: Suspected of causing cancer | Benzophenone[5] |

| Hazardous to the Aquatic Environment (Long-term) | 2 | H411: Toxic to aquatic life with long lasting effects | Benzophenone |

Signal Word: Warning

Pictograms:

-

GHS07 (Exclamation Mark)

-

GHS08 (Health Hazard)

-

GHS09 (Environment)

Experimental Protocols and Safety

General Synthesis Route and Associated Hazards

The synthesis of substituted benzophenones often involves Friedel-Crafts acylation or related reactions. A plausible synthetic route for this compound could involve the reaction of 3-chloro-4-fluorobenzoyl chloride with iodobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Potential Hazards in Synthesis:

-

Corrosive Reagents: Thionyl chloride (used to prepare the benzoyl chloride) and Lewis acid catalysts (e.g., AlCl₃) are corrosive and react violently with water.

-

Exothermic Reactions: Friedel-Crafts reactions can be highly exothermic and require careful temperature control.

-

Solvent Hazards: Organic solvents used in the synthesis and purification steps are often flammable and may have their own toxicological profiles.

Handling and Personal Protective Equipment (PPE)

Given the anticipated hazards, the following handling procedures and PPE are recommended.

Engineering Controls:

-

Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn at all times.

-

Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |